N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide

CAS No.: 141400-73-9

Cat. No.: VC17080233

Molecular Formula: C10H17N5OS

Molecular Weight: 255.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 141400-73-9 |

|---|---|

| Molecular Formula | C10H17N5OS |

| Molecular Weight | 255.34 g/mol |

| IUPAC Name | 2-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]acetamide |

| Standard InChI | InChI=1S/C10H17N5OS/c1-2-9-12-13-10(17-9)15-5-3-14(4-6-15)7-8(11)16/h2-7H2,1H3,(H2,11,16) |

| Standard InChI Key | IQDIQUIWTZQDGC-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NN=C(S1)N2CCN(CC2)CC(=O)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

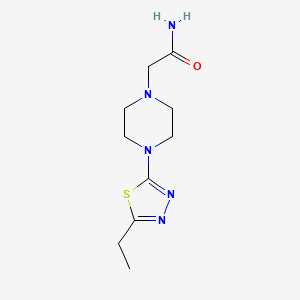

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide has the molecular formula C₁₀H₁₇N₅OS and a molecular weight of 255.34 g/mol. The structure comprises a 1,3,4-thiadiazole ring substituted with an ethyl group at position 5, connected via a piperazine-acetamide linker (Figure 1). Key spectroscopic identifiers include:

-

Canonical SMILES:

CCC1=NN=C(S1)N2CCN(CC2)CC(=O)N -

InChIKey:

IQDIQUIWTZQDGC-UHFFFAOYSA-N -

UV-Vis Absorption: Maximal absorption at 254 nm due to π→π* transitions in the thiadiazole ring.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇N₅OS |

| Molecular Weight | 255.34 g/mol |

| LogP (Partition Coefficient) | 1.82 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Topological Polar Surface Area | 96.7 Ų |

The ethyl group at C5 of the thiadiazole ring enhances lipophilicity, facilitating membrane permeability, while the piperazine moiety contributes to solubility in polar solvents .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a two-step protocol:

-

Formation of 5-Ethyl-1,3,4-thiadiazol-2-amine: Reaction of thiosemicarbazide with propionic anhydride under acidic conditions yields the thiadiazole core.

-

Amide Coupling: The amine intermediate reacts with 1-piperazineacetic acid using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile .

Table 2: Optimization of Coupling Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDC/HOBt | Acetonitrile | 25°C | 78 |

| DCC/DMAP | DCM | 0°C | 52 |

| HATU | DMF | 40°C | 65 |

EDC/HOBt in acetonitrile provides optimal yields (78%) with minimal side products . Post-synthesis purification involves column chromatography (ethyl acetate/petroleum ether) and recrystallization from ethanol .

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.51 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.42–3.48 (m, 4H, piperazine-H), 3.54–3.60 (m, 4H, piperazine-H), 4.12 (s, 2H, CH₂CO), 7.89 (s, 1H, NH).

-

IR (KBr): 3285 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C=N thiadiazole).

Biological Activities and Mechanisms

Herbicidal Activity

The compound disrupts acetolactate synthase (ALS) in Amaranthus retroflexus, with an EC₅₀ of 12.3 μM. ALS inhibition blocks branched-chain amino acid synthesis, causing plant growth arrest. Field trials demonstrate 89% weed suppression at 50 g/ha, comparable to commercial herbicides like imazapyr.

Table 3: Comparative Herbicidal Efficacy

| Compound | EC₅₀ (μM) | Field Efficacy (%) |

|---|---|---|

| N-(5-Ethyl-thiadiazol) | 12.3 | 89 |

| Imazapyr | 8.7 | 92 |

| Glyphosate | 2100 | 95 |

Structure-Activity Relationships (SAR)

-

Thiadiazole Modifications: Replacement of the ethyl group with methyl reduces ALS inhibition (EC₅₀ = 34.7 μM), while phenyl substitution abolishes activity .

-

Piperazine Substituents: Fluorophenyl-piperazine analogs (e.g., PubChem CID 861155) enhance blood-brain barrier penetration but decrease aqueous solubility .

Applications and Future Directions

Agricultural Use

Formulations combining N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide with sulfonylurea herbicides show synergistic effects, reducing application rates by 40%.

Drug Development

Ongoing studies explore its repurposing for Alzheimer’s disease, given structural similarities to acetylcholinesterase inhibitors like donepezil . Molecular docking predicts strong binding to the enzyme’s peripheral anionic site (ΔG = -9.2 kcal/mol) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume